molecular formula C8H15NO2 B13826307 N-(1-methoxycyclopentyl)acetamide

N-(1-methoxycyclopentyl)acetamide

Cat. No.: B13826307
M. Wt: 157.21 g/mol
InChI Key: ZABVKJCPLJSCAF-UHFFFAOYSA-N
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Description

N-(1-methoxycyclopentyl)acetamide: is an organic compound with the molecular formula C8H15NO2 It is a derivative of acetamide, where the acetamide group is attached to a methoxy-substituted cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methoxycyclopentyl)acetamide typically involves the reaction of 1-methoxycyclopentylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Reaction with Acetic Anhydride:

    • 1-methoxycyclopentylamine is reacted with acetic anhydride in the presence of a base such as pyridine.
    • The reaction mixture is stirred at room temperature for several hours.
    • The product is then purified by recrystallization or column chromatography.
  • Reaction with Acetyl Chloride:

    • 1-methoxycyclopentylamine is reacted with acetyl chloride in the presence of a base such as triethylamine.
    • The reaction is carried out at low temperatures to prevent side reactions.
    • The product is purified using standard techniques such as distillation or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(1-methoxycyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(1-hydroxycyclopentyl)acetamide.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: N-(1-hydroxycyclopentyl)acetamide.

    Reduction: N-(1-methoxycyclopentyl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-methoxycyclopentyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.

    Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals. It may exhibit properties such as anti-inflammatory or antioxidant activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may be investigated for their efficacy in treating various diseases.

    Industry: this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-methoxycyclopentyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the methoxy and acetamide groups play a crucial role in its biological activity.

Comparison with Similar Compounds

    N-methylacetamide: A simpler derivative of acetamide with a methyl group instead of a methoxycyclopentyl group.

    N,N-dimethylacetamide: Another derivative with two methyl groups attached to the nitrogen atom.

    N-(1-hydroxycyclopentyl)acetamide: A hydroxylated derivative of N-(1-methoxycyclopentyl)acetamide.

Uniqueness: this compound is unique due to the presence of the methoxycyclopentyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

N-(1-methoxycyclopentyl)acetamide

InChI

InChI=1S/C8H15NO2/c1-7(10)9-8(11-2)5-3-4-6-8/h3-6H2,1-2H3,(H,9,10)

InChI Key

ZABVKJCPLJSCAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCCC1)OC

Origin of Product

United States

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